3-(4-sec-Butyl-phenyl)-7-chloro-2-mercapto-3H-quinazolin-4-one
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Overview
Description
3-(4-sec-Butyl-phenyl)-7-chloro-2-mercapto-3H-quinazolin-4-one is an organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-sec-Butyl-phenyl)-7-chloro-2-mercapto-3H-quinazolin-4-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the sec-Butyl Group: The sec-butyl group can be introduced via Friedel-Crafts alkylation using sec-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Chlorination: The chlorination of the quinazolinone core can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Thiol Group Introduction: The thiol group can be introduced by reacting the chlorinated quinazolinone with thiourea under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(4-sec-Butyl-phenyl)-7-chloro-2-mercapto-3H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Nucleophiles such as primary amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydroquinazolinones.
Substitution: Amino or alkoxy derivatives of the quinazolinone.
Scientific Research Applications
3-(4-sec-Butyl-phenyl)-7-chloro-2-mercapto-3H-quinazolin-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Research: It is used as a tool compound to study the biological pathways involving quinazolinones.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-sec-Butyl-phenyl)-7-chloro-2-mercapto-3H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-tert-Butyl-phenyl)-7-chloro-2-mercapto-3H-quinazolin-4-one
- 3-(4-Isopropyl-phenyl)-7-chloro-2-mercapto-3H-quinazolin-4-one
- 3-(4-Methyl-phenyl)-7-chloro-2-mercapto-3H-quinazolin-4-one
Uniqueness
3-(4-sec-Butyl-phenyl)-7-chloro-2-mercapto-3H-quinazolin-4-one is unique due to the presence of the sec-butyl group, which may confer distinct steric and electronic properties compared to its analogs. These properties can influence the compound’s biological activity, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
3-(4-butan-2-ylphenyl)-7-chloro-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2OS/c1-3-11(2)12-4-7-14(8-5-12)21-17(22)15-9-6-13(19)10-16(15)20-18(21)23/h4-11H,3H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPPZVYSIHOBKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)Cl)NC2=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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